1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic Acid
Overview
Description
1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a benzyl group and a bromophenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromobenzaldehyde, benzylamine, and pyrrolidine.
Step 1: The initial step involves the formation of an imine by reacting 4-bromobenzaldehyde with benzylamine under acidic conditions.
Step 2: The imine is then reduced to form the corresponding amine using a reducing agent such as sodium borohydride.
Step 3: The resulting amine undergoes cyclization with pyrrolidine to form the pyrrolidine ring.
Step 4:
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the bromophenyl group, leading to the formation of phenyl derivatives.
Substitution: The bromine atom on the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation Products: Benzyl alcohol, benzaldehyde.
Reduction Products: Phenyl derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and signal transduction.
Comparison with Similar Compounds
1-Benzyl-4-phenylpyrrolidine-3-carboxylic Acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic Acid: Contains a fluorine atom instead of bromine, potentially altering its chemical properties and interactions.
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic Acid: Substituted with a chlorine atom, which may influence its stability and reactivity.
Uniqueness: 1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological interactions. This makes it a valuable compound for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNBMQUTFASJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405637 | |
Record name | 1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885959-06-8 | |
Record name | 1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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